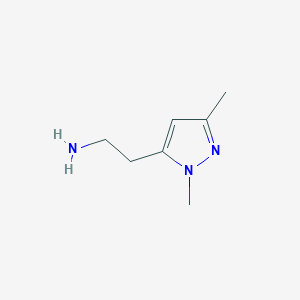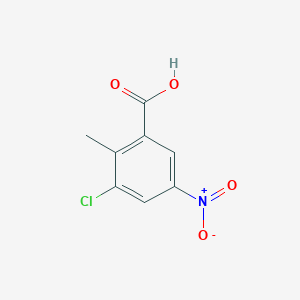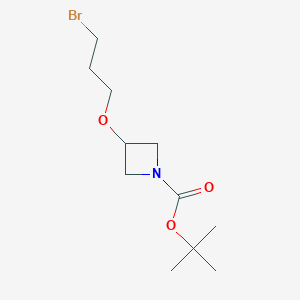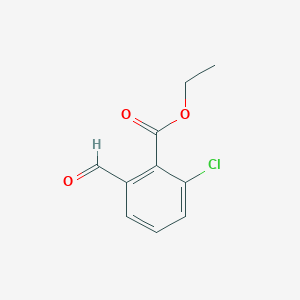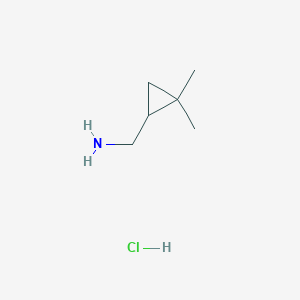
5-(3,4-Difluorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
5-(3,4-Difluorobenzoyl)-2-methylpyridine, also known as DFP, is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a heterocyclic compound that contains both a pyridine and a difluorobenzoyl ring. DFP is used in a variety of chemical reactions, such as the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It has a wide range of applications in laboratory experiments and is an important tool for medicinal chemists.
Applications De Recherche Scientifique
Molecular Structure and Theoretical Analysis
- A study by Yılmaz et al. (2020) explored the structure of a novel phthalide derivative, closely related to 5-(3,4-Difluorobenzoyl)-2-methylpyridine. The research involved X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze its structure and properties. They found significant agreement between XRD studies and calculated values, indicating the robustness of theoretical methods in understanding such compounds (Yılmaz et al., 2020).
Synthesis and Characterization
- Shyma et al. (2013) synthesized a series of compounds including 6-methylpyridine derivatives, a close relative to the compound of interest. This work was critical in establishing the methods for synthesizing and characterizing similar pyridine-based structures (Shyma et al., 2013).
Antioxidant Activity and DNA Binding
- The antioxidant activities of similar compounds were evaluated by Yılmaz et al. (2020) using radical scavenging activity and ferric reducing antioxidant power assay. This suggests potential biomedical applications for related compounds. They also investigated DNA binding affinity, providing insights into the interaction between these compounds and biological molecules (Yılmaz et al., 2020).
Antimicrobial Property
- A study on 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety, similar to 5-(3,4-Difluorobenzoyl)-2-methylpyridine, by Shyma et al. (2013), highlighted its antimicrobial properties. This research underlines the potential use of such compounds in developing new antimicrobial agents (Shyma et al., 2013).
Crystal Structure Analysis
- Hayvalı et al. (2003) conducted a detailed study on the crystal structure of compounds featuring pyridine substitutions, providing valuable data on molecular interactions and stability, relevant to compounds like 5-(3,4-Difluorobenzoyl)-2-methylpyridine (Hayvalı et al., 2003).
Material Science Applications
- The synthesis of imidazopyridine, a key structural component in related compounds, was reviewed by Bagdi et al. (2015), indicating its significance in material science due to its structural character, thus highlighting potential applications in this field for related compounds like 5-(3,4-Difluorobenzoyl)-2-methylpyridine (Bagdi et al., 2015).
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-10(7-16-8)13(17)9-4-5-11(14)12(15)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWOWONKMKCWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225382 | |
| Record name | (3,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorobenzoyl)-2-methylpyridine | |
CAS RN |
1187169-34-1 | |
| Record name | (3,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
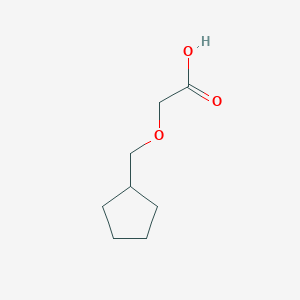
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)

